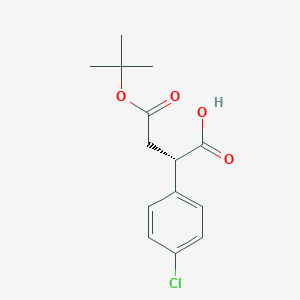
(S)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid is an organic compound that features a tert-butoxy group, a chlorophenyl group, and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and tert-butyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Hydrolysis: The intermediate compound is then hydrolyzed under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group and the chlorophenyl group play crucial roles in binding to active sites of enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid
- (S)-4-(Tert-butoxy)-2-(4-bromophenyl)-4-oxobutanoic acid
- (S)-4-(Tert-butoxy)-2-(4-methylphenyl)-4-oxobutanoic acid
Uniqueness
(S)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The tert-butoxy group also contributes to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H17ClO4 |
|---|---|
Molekulargewicht |
284.73 g/mol |
IUPAC-Name |
(2S)-2-(4-chlorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17ClO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m0/s1 |
InChI-Schlüssel |
COSMWXJSTCFAEJ-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC=C(C=C1)Cl)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


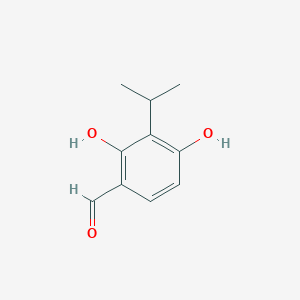
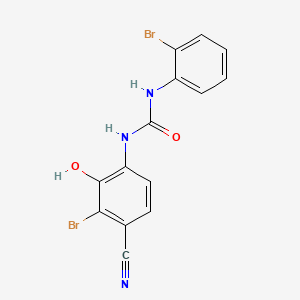
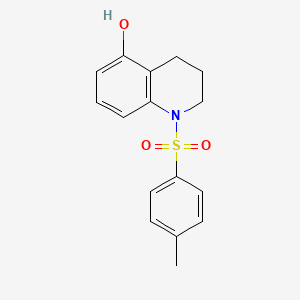
![5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B15243761.png)
![1,2-Di([1,1'-biphenyl]-2-yl)ethanone](/img/structure/B15243763.png)
![3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15243764.png)

![7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one](/img/structure/B15243781.png)

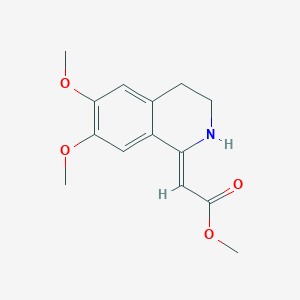
![2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone](/img/structure/B15243794.png)
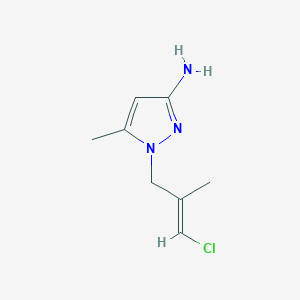
![3-[(Azetidin-3-yloxy)methyl]benzonitrile](/img/structure/B15243820.png)
![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15243822.png)
